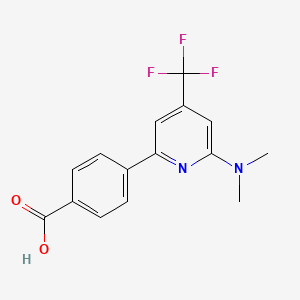

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Descripción general

Descripción

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid (commonly referred to as DMF-PBA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DMF-PBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMF-PBA features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, enhancing its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 351.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F3N3O |

| Molecular Weight | 351.34 g/mol |

| IUPAC Name | This compound |

DMF-PBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. The dimethylamino group enhances its binding affinity to specific proteins, while the trifluoromethyl group may improve metabolic stability.

Key Mechanisms:

- Inhibition of Prostaglandin E2 (PGE2) : DMF-PBA has been shown to inhibit PGE2-induced pathways, which are critical in inflammation and pain response.

- Antagonism of Receptors : It acts as an antagonist for certain receptors linked to inflammatory responses, potentially reducing symptoms in conditions like arthritis.

Biological Activity Studies

Several studies have evaluated the pharmacological effects of DMF-PBA:

- In Vitro Studies : Research indicates that DMF-PBA exhibits significant inhibitory activity against PGE2 synthesis with an IC50 value of approximately 123 nM in human whole blood assays . This suggests a strong potential for anti-inflammatory applications.

- In Vivo Studies : In animal models, DMF-PBA demonstrated efficacy comparable to traditional NSAIDs like diclofenac in reducing inflammation and pain in models such as monoiodoacetic acid (MIA) induced pain and adjuvant-induced arthritis (AIA) models .

Table 1: Summary of Biological Activity Data

| Study Type | Model | IC50 Value (nM) | Comparison Compound |

|---|---|---|---|

| In Vitro | Human Whole Blood Assay | 123 | CJ-023,423 |

| In Vivo | MIA Pain Model | Comparable | Diclofenac |

| In Vivo | AIA Inflammatory Model | Effective | - |

Case Studies

- Clinical Trials : A compound structurally related to DMF-PBA was selected for clinical trials due to its promising pharmacokinetic profile and selectivity as an EP4 antagonist, highlighting its potential for treating inflammatory conditions .

- SAR Optimization : Structure-activity relationship (SAR) studies have led to the identification of derivatives with enhanced activity profiles, further supporting the therapeutic potential of DMF-PBA .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, and what factors influence reaction yields?

Methodological Answer: The synthesis of pyridine-benzoic acid derivatives typically involves multi-step reactions, including condensation, coupling, and functional group modifications. For example:

- Pyridine Core Formation: A trifluoromethyl-substituted pyridine intermediate can be synthesized via nucleophilic substitution or cross-coupling reactions. The dimethylamino group at the 6-position may be introduced using amination agents like dimethylamine under catalytic conditions .

- Benzoyl Coupling: The benzoic acid moiety is often attached via Suzuki-Miyaura coupling or esterification, followed by hydrolysis. For instance, coupling 4-borono-benzoic acid derivatives with halogenated pyridine intermediates (e.g., 2-chloro-pyridine) using Pd catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C yields the target scaffold .

- Yield Optimization: Reaction yields (typically 30–75%) depend on solvent polarity, catalyst loading, and steric hindrance from the trifluoromethyl group. Microwave-assisted synthesis may improve efficiency for sterically hindered intermediates .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The trifluoromethyl group (CF₃) appears as a singlet near δ 3.9–4.2 ppm. Aromatic protons on the pyridine ring (e.g., H-3 and H-5) resonate as doublets between δ 7.5–8.5 ppm due to coupling with adjacent protons. The dimethylamino group (N(CH₃)₂) shows two singlets at δ 2.8–3.1 ppm .

- ¹³C NMR: The carbonyl carbon (COOH) appears at δ 168–172 ppm. The CF₃ carbon is observed as a quartet (¹JCF ≈ 280 Hz) near δ 120–125 ppm .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS confirms purity and molecular weight ([M+H]⁺ expected at ~355–360 m/z) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between computational predictions and experimental results for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- Solvent Standardization: Re-run NMR in deuterated DMSO or CDCl₃ to match literature conditions. For example, the benzoic acid proton may shift due to hydrogen bonding in polar solvents .

- X-ray Crystallography: Resolve ambiguities in proton assignments by obtaining a crystal structure. Pyridine-benzoic acid derivatives often form hydrogen-bonded dimers, stabilizing specific tautomers .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to identify conformational mismatches .

Q. What mechanistic insights explain the influence of the trifluoromethyl group on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The CF₃ group exerts both electronic and steric effects:

- Electronic Effects: The strong electron-withdrawing nature of CF₃ decreases electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. This increases regioselectivity at the 2- and 4-positions .

- Steric Hindrance: The bulky CF₃ group impedes catalyst access to the pyridine core, necessitating high-temperature conditions (e.g., 120°C) or bulky ligands (e.g., XPhos) to prevent side reactions .

- Case Study: In Suzuki-Miyaura reactions, CF₃-substituted pyridines show 20% lower yields compared to non-fluorinated analogs due to steric clashes during transmetallation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications to the dimethylamino group (e.g., replacing with morpholino or piperazinyl) or the benzoic acid moiety (e.g., esterification or amidation) .

- Biological Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) or bacterial enzymes (e.g., PPTase) using fluorescence-based assays. The trifluoromethyl group may enhance binding to hydrophobic pockets .

- Cellular Uptake: Measure logP values (HPLC) to correlate lipophilicity (increased by CF₃) with membrane permeability .

- Data Analysis: Use multivariate regression to link structural descriptors (e.g., Hammett σ values for substituents) to IC₅₀ values .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) and DMSO. The benzoic acid group confers pH-dependent solubility (e.g., ~2 mg/mL in PBS vs. >50 mg/mL in DMSO) .

- Contradiction Source: Discrepancies may arise from incomplete ionization (pKa ~4.2 for COOH) or aggregation. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Propiedades

IUPAC Name |

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEIZKWGLSBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.